Benzothiazol-2-yl-(5-cyclohexyl-1,4,5,6-tetrahydro-[1,3,5]triazin-2-yl)-amine
Description
Benzothiazol-2-yl-(5-cyclohexyl-1,4,5,6-tetrahydro-[1,3,5]triazin-2-yl)-amine is a heterocyclic compound featuring a benzothiazole moiety linked to a 1,3,5-triazine ring substituted with a cyclohexyl group. Its structural complexity arises from the combination of electron-rich aromatic systems (benzothiazole) and the hydrogen-bonding capabilities of the triazine core.
Properties
Molecular Formula |
C16H21N5S |
|---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
N-(3-cyclohexyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C16H21N5S/c1-2-6-12(7-3-1)21-10-17-15(18-11-21)20-16-19-13-8-4-5-9-14(13)22-16/h4-5,8-9,12H,1-3,6-7,10-11H2,(H2,17,18,19,20) |
InChI Key |
UKEYTMUKROKNJH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2CNC(=NC2)NC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzothiazol-2-yl-(5-cyclohexyl-1,4,5,6-tetrahydro-[1,3,5]triazin-2-yl)-amine typically involves the reaction of 2-aminobenzothiazole with a cyclohexyl-substituted triazine derivative. The reaction is usually carried out under controlled conditions, such as in the presence of a base like sodium hydroxide or potassium carbonate, and at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process would include purification steps such as recrystallization or chromatography to ensure the purity of the final product. The scalability of the synthesis process is crucial for industrial applications, and optimization of reaction conditions is often required to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Benzothiazol-2-yl-(5-cyclohexyl-1,4,5,6-tetrahydro-[1,3,5]triazin-2-yl)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzothiazole or triazine rings are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Antiviral Applications
Recent studies have indicated that compounds similar to Benzothiazol-2-yl-(5-cyclohexyl-1,4,5,6-tetrahydro-[1,3,5]triazin-2-yl)-amine exhibit promising antiviral activity. For instance:
- Mechanism of Action : The compound has shown potential in inhibiting viral replication by targeting specific viral enzymes. In vitro studies demonstrate its effectiveness against various viruses, including those resistant to standard treatments .
- Case Study : A study highlighted the efficacy of related benzothiazole derivatives against the hepatitis C virus. These compounds exhibited low cytotoxicity while maintaining high antiviral potency, suggesting that modifications on the benzothiazole scaffold can enhance activity against RNA viruses .
Anticancer Potential
The anticancer properties of this compound have been explored extensively:
- Inhibitory Effects : Research indicates that this compound can inhibit tumor cell proliferation by inducing apoptosis in cancer cells. The structural features of the compound allow it to interact with cellular targets involved in cancer progression .
- Clinical Relevance : A notable case study involved a series of benzothiazole derivatives tested for their cytotoxic effects on various cancer cell lines. Results showed significant inhibition rates compared to control groups, with some derivatives achieving IC50 values in the low micromolar range .
Data Summary Table
Mechanism of Action
The mechanism of action of Benzothiazol-2-yl-(5-cyclohexyl-1,4,5,6-tetrahydro-[1,3,5]triazin-2-yl)-amine involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The triazine ring may also contribute to the compound’s overall biological activity by enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
Triazine-Benzothiazole/Benzoxazole Derivatives
(3-Benzoxazol-2-yl-phenyl)-(4,6-dichloro-[1,3,5]triazin-2-yl)amine (CAS: 958859-03-5):
- Structural Differences : Replaces benzothiazole with benzoxazole and incorporates chlorine substituents on the triazine ring.
- Functional Impact : Chlorine atoms enhance electrophilicity, increasing reactivity in nucleophilic substitution reactions compared to the cyclohexyl group in the target compound .
- Molecular Weight : 372.213 g/mol (vs. ~317–370 g/mol for other analogues) .
N-[5-(Tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzothiazol-2-amine (CAS: 810633-89-7):
Triazine-Quinazoline Hybrids
- (5-Benzyl-1,4,5,6-tetrahydro-[1,3,5]triazin-2-yl)-(4,8-dimethyl-quinazolin-2-yl)-amine: Structural Differences: Incorporates a quinazoline ring instead of benzothiazole.
Substituent-Specific Comparisons
Solubility and Reactivity
- The cyclohexyl group in the target compound likely reduces water solubility compared to chlorine- or tetrahydrofuran-substituted analogues, as seen in CAS 810633-89-7 (42.1 µg/mL) .
- Electron-withdrawing groups (e.g., chlorine) on triazine enhance reactivity in nucleophilic aromatic substitution, enabling diverse derivatization pathways .
Antimicrobial Activity
- s-Triazine-Benzothiazole Derivatives : Demonstrated moderate to strong antimicrobial activity against Gram-positive bacteria (MIC: 8–32 µg/mL) due to synergistic effects of the benzothiazole’s electron-deficient core and triazine’s hydrogen-bonding capacity .
- Quinazoline-Triazine Hybrids : Show enhanced activity against fungal strains, attributed to quinazoline’s planar structure and improved membrane penetration .
Biological Activity
Benzothiazol-2-yl-(5-cyclohexyl-1,4,5,6-tetrahydro-[1,3,5]triazin-2-yl)-amine is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to a class of benzothiazole derivatives, which are known for their varied biological activities. The presence of the triazine ring enhances its pharmacological profile. The general structure can be represented as follows:
Synthesis Methods
Recent advances in synthetic methodologies have allowed for the efficient production of benzothiazole derivatives. Common synthetic routes include:
- Diazo-Coupling Reactions : Utilized for constructing the benzothiazole framework.
- Knoevenagel Condensation : Employed to introduce functional groups that enhance biological activity.
- One-Pot Multicomponent Reactions : Streamline the synthesis process by combining multiple steps into one reaction.
These methods facilitate the generation of various analogs with potentially improved biological profiles.
Antimicrobial Properties
Benzothiazole derivatives have demonstrated significant antimicrobial activity. Studies indicate that compounds similar to this compound exhibit:
- Antibacterial Effects : Effective against both Gram-positive and Gram-negative bacteria.
- Antifungal Activity : Inhibition of fungal growth in various species has been reported.
The minimal inhibitory concentrations (MIC) for related compounds often fall within the range of 50 μg/mL to 100 μg/mL against common pathogens .
Anticancer Activity
Research indicates that benzothiazole derivatives possess anticancer properties. For instance:
- Cell Proliferation Inhibition : Compounds have been shown to inhibit cell proliferation in various cancer cell lines such as MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer).
- Mechanism of Action : Some derivatives act as inhibitors of specific kinases involved in tumor progression .
The IC50 values for these compounds vary significantly but can be as low as 0.004 μM for potent inhibitors .
Case Studies
Several case studies highlight the therapeutic potential of benzothiazole derivatives:
- Frentizole : A UBT derivative used for treating rheumatoid arthritis and systemic lupus erythematosus; it has shown improved potency against amyloid beta peptide interactions implicated in Alzheimer's disease .
- Antitubercular Activity : Recent studies on benzothiazole-based compounds reveal promising results against Mycobacterium tuberculosis with better inhibition potency compared to standard drugs .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
